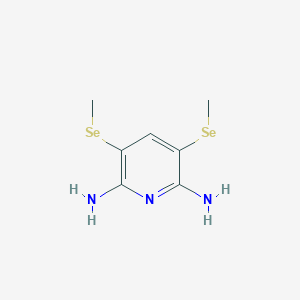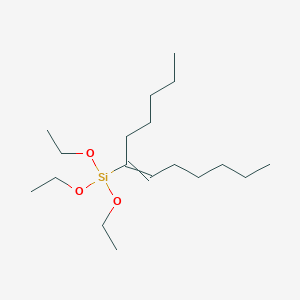![molecular formula C10H11NO B12623847 2-(Cyclopenta[b]pyran-2-yl)ethan-1-amine CAS No. 936701-37-0](/img/structure/B12623847.png)
2-(Cyclopenta[b]pyran-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopenta[b]pyran-2-yl)ethan-1-amine is a chemical compound that features a cyclopenta[b]pyran ring system attached to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopenta[b]pyran-2-yl)ethan-1-amine typically involves the cycloaddition of 2-pyrones with vinyl cyclopropanes. This reaction is catalyzed by palladium complexes such as Pd2(dba)3/dppe in toluene, yielding cyclopenta[b]pyran-2-ones . The reaction conditions are optimized to achieve high yields (78-96%) and a favorable trans/cis ratio of the cycloadducts .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopenta[b]pyran-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Cyclopenta[b]pyran-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(Cyclopenta[b]pyran-2-yl)ethan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, influencing biological processes. Computational studies have been used to rationalize the mechanism of its cycloaddition reactions .
Comparison with Similar Compounds
Similar Compounds
2-Pyridylethylamine: A histamine agonist with a similar ethanamine group but different ring structure.
Cyclopenta[b]pyran-2-ones: Compounds with a similar cyclopenta[b]pyran ring system but lacking the ethanamine group.
Uniqueness
2-(Cyclopenta[b]pyran-2-yl)ethan-1-amine is unique due to its combination of the cyclopenta[b]pyran ring system and the ethanamine group, which imparts distinct chemical and biological properties
Properties
CAS No. |
936701-37-0 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-cyclopenta[b]pyran-2-ylethanamine |
InChI |
InChI=1S/C10H11NO/c11-7-6-9-5-4-8-2-1-3-10(8)12-9/h1-5H,6-7,11H2 |
InChI Key |
MDJDZLIVHLKMFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=C(OC2=C1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


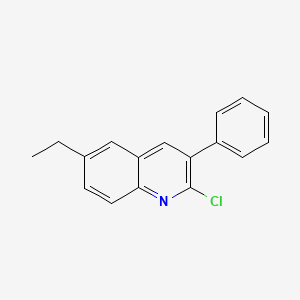
![5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione](/img/structure/B12623775.png)
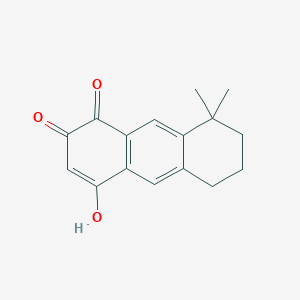
![(4-butyl-6-chloro-2-oxochromen-7-yl) (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B12623781.png)
![(6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12623787.png)
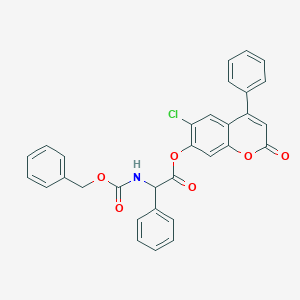
![2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline](/img/structure/B12623803.png)
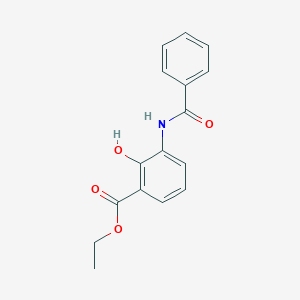

![5-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-2-carbonitrile](/img/structure/B12623826.png)
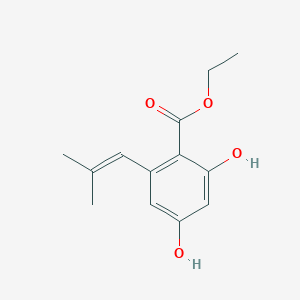
![1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene](/img/structure/B12623838.png)
